molecular formula C5H8N2S B2368736 1,5-Dimethyl-1,3-dihydro-imidazole-2-thione CAS No. 35170-78-6

1,5-Dimethyl-1,3-dihydro-imidazole-2-thione

Cat. No. B2368736
CAS RN: 35170-78-6
M. Wt: 128.19
InChI Key: BRMQTCBBEXSFEO-UHFFFAOYSA-N
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Description

1,5-Dimethyl-1,3-dihydro-imidazole-2-thione is a chemical compound with the molecular formula C5H8N2S . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Molecular Structure Analysis

The molecular structure of 1,5-Dimethyl-1,3-dihydro-imidazole-2-thione consists of a five-membered ring with three carbon atoms, two nitrogen atoms, and a sulfur atom . The average mass of the molecule is 128.195 Da .


Physical And Chemical Properties Analysis

Imidazole derivatives, such as 1,5-Dimethyl-1,3-dihydro-imidazole-2-thione, are typically white or colorless solids that are highly soluble in water and other polar solvents .

Scientific Research Applications

Catalytic Activity and Bonding in Rh(I) Complexes

1,5-Dimethyl-1,3-dihydro-imidazole-2-thione has been studied for its role in catalytic activities, particularly in Rh(I) complexes. It's been shown that thione complexes are effective catalyst precursors for hydroformylation reactions under certain conditions, indicating potential for industrial applications in catalysis (Neveling et al., 2005).

Synthesis and Cytotoxicity of Imidazole Derivatives

The compound has been utilized in the synthesis of imidazole derivatives, which were evaluated for their cytotoxic effects on cancer and noncancer cells. This research highlights its potential use in medicinal chemistry and drug development (Meriç et al., 2008).

Nucleophilic Reactions in Organic Synthesis

Research on 1,5-Dimethyl-1,3-dihydro-imidazole-2-thione has explored its ambivalent nucleophilicity, particularly in reactions with dimethyl acetylenedicarboxylate and phenylisocyanate. These studies are significant in the field of organic synthesis, providing insights into the mechanisms and outcomes of these reactions (Mlostoń et al., 2008).

Corrosion Inhibition

Arylamino substituted derivatives of 1,5-Dimethyl-1,3-dihydro-imidazole-2-thione have been synthesized and investigated as corrosion inhibitors for carbon steel in acidic media. This indicates a potential application in materials science, particularly in protecting metals from corrosion (Duran et al., 2021).

properties

IUPAC Name

3,4-dimethyl-1H-imidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2S/c1-4-3-6-5(8)7(4)2/h3H,1-2H3,(H,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRMQTCBBEXSFEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=S)N1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-Dimethyl-1,3-dihydro-imidazole-2-thione

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